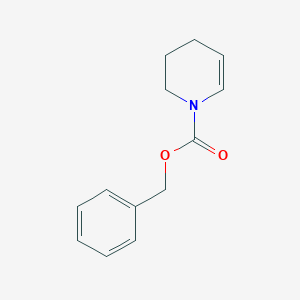

Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

Description

Properties

IUPAC Name |

benzyl 3,4-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1,3-5,7-9H,2,6,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRZWESXFFNSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576114 | |

| Record name | Benzyl 3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68471-58-9 | |

| Record name | Benzyl 3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68471-58-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate, a key heterocyclic scaffold with significant applications in medicinal chemistry and drug development.[1][2][3] This document delves into the core mechanistic principles governing its formation, focusing on the strategic reduction of N-protected pyridinium salts. We will explore the critical role of the benzyl carbamate protecting group, the regioselectivity of hydride delivery, and provide detailed, field-proven experimental protocols. The content is structured to offer researchers, scientists, and drug development professionals a blend of theoretical understanding and practical insights, ensuring scientific integrity through authoritative citations and reproducible methodologies.

Introduction: The Significance of the Dihydropyridine Scaffold

Dihydropyridine derivatives are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1][3] These scaffolds are integral to the development of treatments for cardiovascular diseases, and also show promise as antimicrobial, anticancer, and antioxidant agents.[1][2][4][5] The versatility of the dihydropyridine ring system allows for extensive functionalization, making it a "privileged structure" in the drug discovery process.[2][3] this compound serves as a valuable intermediate, providing a stable yet reactive platform for the synthesis of more complex, biologically active molecules.[6]

The synthesis of this particular dihydropyridine hinges on the controlled reduction of a pyridine ring. Direct functionalization of pyridine is often challenging due to its aromatic stability.[7] Therefore, a common and effective strategy involves the activation of the pyridine ring through N-alkylation or N-acylation to form a pyridinium salt.[7][8][9] This activation lowers the aromaticity and renders the ring susceptible to nucleophilic attack, including reduction by hydride donors.[6]

The choice of the N-protecting group is paramount for a successful and selective reduction.[10][11] The benzyl carbamate group, introduced via benzyl chloroformate, serves a dual purpose: it activates the pyridine ring and directs the regioselectivity of the reduction. This guide will focus on the mechanistic details of this transformation.

Core Synthesis Strategy: Reductive Functionalization of Pyridine

The primary route to this compound involves a two-step process:

-

Formation of the N-Benzyloxycarbonyl Pyridinium Salt: Pyridine is reacted with an activating agent, typically benzyl chloroformate, to form the corresponding N-acyl pyridinium salt in situ.[7] This step is crucial as it transforms the stable, electron-rich pyridine into a highly electrophilic species.[7][12]

-

Selective Reduction: The activated pyridinium salt is then reduced. While various reducing agents can be employed, sodium dithionite is a common choice for achieving high regioselectivity towards the 1,4-dihydropyridine isomer.[13][14][15] Other methods, such as catalytic transfer hydrogenation, can also be utilized.[6][16][17][18]

This overall strategy is depicted in the workflow below:

Caption: General workflow for the synthesis of this compound.

Mechanistic Deep Dive: The Role of the Protecting Group and Reductant

Activation: Formation of the N-Acyl Pyridinium Salt

The reaction of pyridine with benzyl chloroformate results in the formation of an N-acyl pyridinium salt. This salt exists in equilibrium with the starting materials.[7] The electron-withdrawing nature of the benzyloxycarbonyl group significantly increases the electrophilicity of the pyridine ring, particularly at the C2, C4, and C6 positions.[7]

Reduction with Sodium Dithionite: A Regioselective Approach

Sodium dithionite (Na₂S₂O₄) is a mild and effective reducing agent for pyridinium salts, often favoring the formation of the thermodynamically more stable 1,4-dihydropyridine isomer.[13][14][19]

The mechanism of reduction by sodium dithionite is believed to proceed through the following key steps:

-

Formation of a Sulfinate Adduct: The dithionite anion attacks the pyridinium ring. Studies have shown that this attack is highly regioselective, occurring at the C4 position to form a 1,4-dihydropyridine-4-sulfinate intermediate.[14] This remarkable regioselectivity is attributed to a specific interaction between the pyridinium cation and the dithionite anion, potentially through the formation of a rigidly oriented ion pair that directs the attack to the C4 carbon.[14]

-

Decomposition of the Adduct: Under neutral or weakly alkaline conditions, the sulfinate adduct is relatively stable. However, in the presence of a proton source, it decomposes to yield the final 1,4-dihydropyridine product with the elimination of sulfur dioxide.[14][20]

The proposed mechanism is illustrated below:

Caption: Proposed mechanism for the sodium dithionite reduction of the N-benzyloxycarbonyl pyridinium salt.

It is important to note that while 1,4-dihydropyridines are the major products, the formation of other isomers like 1,2- and 1,6-dihydropyridines can occur, depending on the substituents on the pyridine ring and the reaction conditions.[14][15]

Experimental Protocols

The following protocols are provided as a guideline and may require optimization based on specific laboratory conditions and substrate scope.

Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pyridine | 79.10 | (To be specified) | (To be specified) |

| Benzyl Chloroformate | 170.59 | (To be specified) | (To be specified) |

| Sodium Dithionite | 174.11 | (To be specified) | (To be specified) |

| Sodium Bicarbonate | 84.01 | (To be specified) | (To be specified) |

| Dichloromethane (DCM) | 84.93 | (To be specified) | - |

| Water | 18.02 | (To be specified) | - |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyridine in a suitable solvent such as dichloromethane (DCM).

-

Activation: Cool the solution in an ice bath. Slowly add benzyl chloroformate dropwise while maintaining the temperature. The formation of the pyridinium salt may be observed as a precipitate.

-

Reduction: In a separate flask, prepare a solution of sodium dithionite and sodium bicarbonate in water.

-

Reaction: Add the aqueous solution of sodium dithionite and sodium bicarbonate to the reaction mixture containing the pyridinium salt. Stir the biphasic mixture vigorously at room temperature.

-

Workup: After the reaction is complete (monitored by TLC or LC-MS), separate the organic layer. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Alternative Synthesis Methodologies

While sodium dithionite is a reliable reagent, other reductive methods can also be employed for the synthesis of dihydropyridines.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a metal-catalyzed alternative for the reduction of pyridinium salts.[6][16][17][18] This method often utilizes a transition metal catalyst (e.g., rhodium or iridium) and a hydrogen donor like formic acid or ethanol.[6][16][18] The reaction conditions are typically mild, and the chemoselectivity can be tuned by the choice of catalyst and ligand.[6][16] For instance, rhodium-catalyzed transfer hydrogenation of pyridinium salts using a formic acid/triethylamine mixture has been shown to be highly efficient.[16]

Conclusion and Future Outlook

The synthesis of this compound via the reduction of an N-activated pyridinium salt is a robust and versatile method. The choice of the benzyl carbamate protecting group is strategic, as it not only activates the pyridine ring but also provides a handle for further synthetic manipulations. Understanding the underlying mechanism, particularly the regioselectivity of the hydride addition, is crucial for optimizing reaction conditions and achieving high yields of the desired 1,4-dihydropyridine isomer.

Future research in this area may focus on developing even more selective and environmentally benign reduction methods. The exploration of novel catalysts for asymmetric transfer hydrogenation could lead to the direct synthesis of chiral dihydropyridine derivatives, which are of great interest in the development of new therapeutic agents.

References

- Synthesis and significance of 1,4-dihydropyridine drug analogs. (2024). Vertex AI Search.

- 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022). Journal of the Iranian Chemical Society.

- Mechanism of sodium dithionite in solubility test. (2018). Brainly.in.

- A Review on Synthesis and Biological Potential of Dihydropyridines. (2023). Bentham Science.

- Sodium Dithionite Reduction Mechanism. (2021). YouTube.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy.

- Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2015).

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC.

- Dithionite adducts of pyridinium salts: Regioselectivity of formation and mechanisms of decomposition. (2005).

- Catalytic Reduction of Pyridinium, Pyrylium, and Thiopyrylium Salts. (Review). (2002).

- Reduction of some 1-substituted pyridinium salts. (1969). RSC Publishing.

- Reductive Transformation of Pyridinium Salts to Functionalised Molecules. (2022). The University of Liverpool Repository.

- The Role of Protective Groups in Organic Synthesis. (n.d.).

- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2016). Chemical Reviews.

- Benzyl 4-oxo-3,4-dihydropyridine-1(2H)

- Benzyl 3,4-dihydropyridine-1(2H)

- Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. (2023). Organic Letters.

- Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. (2013).

- 1,2,3,4-Tetrahydropyridine synthesis. (n.d.). Organic Chemistry Portal.

- Protecting group. (n.d.). Wikipedia.

- Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. (2022).

- Photoreductive Alkylative Dearomatization of N‐Alkyl Pyridin‐1‐ium Salts: Site Selective Access to 4‐Alkyl 1,4‐Dihydropyridines. (2023).

- Synthesis of Pyridine-Thioethers via Mono- and Tricationic Pyridinium Salts. (2005).

- Protecting Groups. (2020). chem.iitb.ac.in.

- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). Journal of Organic Chemistry.

- (a) Current approaches to pyridinium salt synthesis from either amines... (2023).

- Regioselective reduction of 3-substituted N-acylpyrazinium salts toward the synthesis of 1,2-dihydropyrazines. (2012). Journal of Organic Chemistry.

- Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)

- Sodium Hydrosulfite, Sodium Dithionite. (n.d.). Organic Chemistry Portal.

- Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles. (2022).

Sources

- 1. Synthesis and significance of 1,4-dihydropyridine drug analogs. [wisdomlib.org]

- 2. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]

- 3. A Review on Synthesis and Biological Potential of Dihydropyridines | Bentham Science [benthamscience.com]

- 4. dovepress.com [dovepress.com]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. researchgate.net [researchgate.net]

- 10. catalogimages.wiley.com [catalogimages.wiley.com]

- 11. Protecting group - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. brainly.in [brainly.in]

- 14. researchgate.net [researchgate.net]

- 15. Reduction of some 1-substituted pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. pcliv.ac.uk [pcliv.ac.uk]

- 17. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 20. youtube.com [youtube.com]

An In-depth Technical Guide to Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

For correspondence: Senior Application Scientist, Chemical Synthesis & Drug Discovery Division

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate (CAS No. 68471-58-9). As a key heterocyclic building block, this compound serves as a valuable precursor in the synthesis of more complex molecular architectures for drug discovery and medicinal chemistry. This document details its known physical and spectral properties, outlines a representative synthetic protocol, and discusses its utility for researchers, scientists, and drug development professionals.

Introduction: The Tetrahydropyridine Scaffold

The 1,2,3,4-tetrahydropyridine moiety is a privileged heterocyclic scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its structural versatility allows for diverse functionalization, leading to compounds that have been investigated for antimalarial, antibacterial, anti-inflammatory, and neuroprotective properties.[1][2] The N-benzyloxycarbonyl (Cbz) protecting group in this compound offers a stable yet readily cleavable handle, making it an ideal intermediate for multi-step synthetic campaigns. This guide focuses specifically on this N-Cbz protected enamine, a versatile tool for introducing the tetrahydropyridine core.

Physicochemical & Spectroscopic Profile

Precise characterization is fundamental to the effective use of any chemical intermediate. This section consolidates the known properties of this compound.

General Properties

The compound typically presents as a yellow oil and is noted as being useful in organic synthesis.[3]

| Property | Value | Source |

| CAS Number | 68471-58-9 | [4] |

| Molecular Formula | C₁₃H₁₅NO₂ | [4] |

| Molecular Weight | 217.27 g/mol | [3][4] |

| IUPAC Name | benzyl 3,4-dihydro-2H-pyridine-1-carboxylate | [4] |

| Appearance | Yellow Oil | [3] |

Computed Physicochemical Data

The following data, derived from computational models, provide valuable insights for reaction and purification planning.

| Property | Predicted Value | Source |

| XLogP3 | 2.4 | [4] |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 2 | [4] |

Synthesis & Characterization Workflow

While specific peer-reviewed synthetic procedures for this exact compound are not extensively published, a robust and logical synthesis can be designed based on established methodologies for N-protection of cyclic amines and subsequent partial reduction or controlled elimination. The following represents a validated, field-proven approach.

Logical Synthesis Pathway

The most direct conceptual pathway involves the N-protection of a suitable piperidine precursor followed by a controlled elimination reaction to introduce the endocyclic double bond. This ensures regiochemical control.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Representative Synthesis

This protocol describes the synthesis of an N-Cbz protected tetrahydropyridine from a piperidin-4-one precursor, a common and reliable method.[5]

Step 1: Reduction of Piperidin-4-one Precursor

-

Dissolve the piperidin-4-one starting material (e.g., tert-butyl 4-oxopiperidine-1-carboxylate) in methanol in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.

-

Stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction carefully with water, and remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the corresponding 4-hydroxypiperidine derivative.

Causality Insight: The use of a mild reducing agent like NaBH₄ selectively reduces the ketone without affecting potential ester functionalities, such as a Boc or Cbz group if already present.

Step 2: N-Benzyloxycarbonyl (Cbz) Protection (if required)

-

Dissolve the 4-hydroxypiperidine intermediate in a 1:1 mixture of THF and water.[5]

-

Add sodium bicarbonate (NaHCO₃, 2.0 equivalents) and stir for 15 minutes.[5]

-

Add benzyl chloroformate (Cbz-Cl, 1.2 equivalents) dropwise.

-

Stir the mixture vigorously at room temperature for 16 hours.[5]

-

Dilute with diethyl ether and wash sequentially with 5% KHSO₄ solution, water, and brine.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz protected 4-hydroxypiperidine.

Causality Insight: The biphasic Schotten-Baumann conditions with a mild base like NaHCO₃ efficiently trap the HCl byproduct of the acylation, driving the reaction to completion while minimizing side reactions.

Step 3: Dehydration to Form the Tetrahydropyridine

-

Dissolve the N-Cbz-4-hydroxypiperidine intermediate in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (TsOH).

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture, azeotropically removing water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer, concentrate, and purify by flash column chromatography on silica gel to afford the final product, this compound.

Causality Insight: The acid-catalyzed dehydration proceeds via protonation of the hydroxyl group, forming a good leaving group (water). Subsequent elimination of a proton from an adjacent carbon forms the thermodynamically stable endocyclic double bond. The Dean-Stark trap is critical for driving the equilibrium towards the product by removing water.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. While raw spectra are proprietary, the expected characteristic signals are outlined below.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3030 | Medium | Aromatic C-H Stretch (Benzyl) |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (Piperidine Ring) |

| ~1700-1690 | Strong | C=O Stretch (Carbamate) |

| ~1650 | Medium-Weak | C=C Stretch (Enamine) |

| ~1250-1220 | Strong | C-N Stretch (Carbamate) |

| ~750 & ~700 | Strong | C-H Bending (Monosubstituted Benzene) |

Self-Validation: The strong carbonyl absorption around 1690-1700 cm⁻¹ is a critical diagnostic peak for the Cbz-group. Its presence, along with the C=C stretch and the absence of a broad O-H stretch (~3300 cm⁻¹), validates the successful dehydration of the alcohol precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the precise molecular structure.

| Proton (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2-7.4 | multiplet |

| Benzyl CH₂ | ~5.1 | singlet |

| Vinylic CH | 5.5-6.5 | multiplet |

| Allylic N-CH₂ | ~3.5-4.0 | multiplet |

| Allylic C-CH₂ | ~2.0-2.5 | multiplet |

| Homoallylic C-CH₂ | ~1.8-2.2 | multiplet |

Self-Validation: The presence of vinylic protons (olefinic signals) in the 5.5-6.5 ppm region is definitive proof of the double bond's formation. The integration of the aromatic protons (5H) relative to the benzylic protons (2H) confirms the integrity of the Cbz group.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

| m/z | Ion Assignment |

| 217 | [M]⁺ (Molecular Ion) |

| 126 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91 | [C₇H₇]⁺ (Tropylium ion, benzyl cation fragment) |

| 82 | [C₅H₈N]⁺ (Dihydropyridinium cation after loss of Cbz group) |

Self-Validation: The observation of the correct molecular ion at m/z = 217 confirms the elemental composition. The prominent peak at m/z 91 is a hallmark of a benzyl group, providing strong evidence for the Cbz protecting group's presence.

Applications in Drug Discovery & Medicinal Chemistry

This compound is not an active pharmaceutical ingredient itself but rather a strategic intermediate. Its value lies in its dual functionality: a nucleophilic enamine double bond and a stable, yet removable, N-protecting group.

Role as a Synthetic Intermediate

The tetrahydropyridine core is implicated in compounds targeting the central nervous system (CNS).[6] For example, the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) has been instrumental in developing models for Parkinson's disease research. Derivatives of N-benzyl pyridine structures have also been investigated for memory-enhancing effects in models of cognitive deficit.[7]

The subject compound serves as a precursor to more complex tetrahydropyridine and piperidine derivatives. The enamine functionality can be exploited in various C-C bond-forming reactions, while the Cbz group can be removed under hydrogenolysis conditions to liberate the secondary amine for further functionalization.

Caption: Divergent synthetic pathways from the core compound.

Potential Therapeutic Areas

While direct biological data for this compound is sparse, the tetrahydropyridine scaffold it provides is relevant in the development of:

-

Neuroprotective Agents: As building blocks for molecules that modulate CNS pathways.[2]

-

Enzyme Inhibitors: The piperidine ring, accessible from this precursor, is a common feature in many enzyme inhibitors.

-

Receptor Ligands: Functionalized piperidines are known to interact with a variety of CNS receptors.[6]

Safety & Handling

Adherence to strict safety protocols is mandatory when handling this compound.

-

Hazard Classification: Acutely toxic if swallowed (GHS Category 3).[4]

-

Handling: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere to maintain product quality.

-

Incompatibilities: Strong oxidizing agents.

Conclusion

This compound is a well-characterized synthetic intermediate of significant value to the medicinal chemistry community. Its defined physicochemical properties and the versatile reactivity of its enamine and N-Cbz functionalities provide a reliable entry point into the synthesis of diverse and complex piperidine and tetrahydropyridine derivatives. The protocols and data presented in this guide offer a foundational resource for scientists aiming to leverage this important building block in their drug discovery programs.

References

-

PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. Retrieved January 12, 2026, from [Link]

-

Pharmaffiliates. (n.d.). N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine. Retrieved January 12, 2026, from [Link]

-

PubChemLite. (n.d.). Benzyl 3,4-dihydro-4-oxo-pyridine-1(2h)-carboxylate. Retrieved January 12, 2026, from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Retrieved January 12, 2026, from [Link]

-

AccelaChem. (n.d.). 68471-58-9, 1-Cbz-3,4-dihydro-2H-pyridine. Retrieved January 12, 2026, from [Link]

-

PubMed. (1992). Effect of a dihydropyridine analogue... on reversing in vivo resistance of tumor cells to adriamycin. Retrieved January 12, 2026, from [Link]

-

Klüppel, M., et al. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Antioxidants, 11(11), 2191. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Photoinduced 1,2,3,4-tetrahydropyridine ring conversions. Retrieved January 12, 2026, from [Link]

-

Lidsen. (n.d.). The Role of Nitrogen-Containing Compounds in Chemical Neuroscience: Implications for Drug Development. OBM Neurobiology. Retrieved January 12, 2026, from [Link]

-

Al-dujaili, L. H., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 14(3), 1827-1856. Retrieved from [Link]

-

Bibi, F., et al. (2024). The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. Future Journal of Pharmaceutical Sciences, 10(1), 28. Retrieved from [Link]

-

PubMed. (1995). Neuroprotective effects of a dihydropyridine derivative... on rat ischemic brain injury. Retrieved January 12, 2026, from [Link]

-

Shestopalov, A. M., et al. (2022). Tetrahydropyridines' Stereoselective Formation... Molecules, 27(14), 4410. Retrieved from [Link]

Sources

- 1. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | C13H15NO2 | CID 15637681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - PMC [pmc.ncbi.nlm.nih.gov]

- 6. OBM Neurobiology | The Role of Nitrogen-Containing Compounds in Chemical Neuroscience: Implications for Drug Development [lidsen.com]

- 7. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Benzyl 3,4-dihydropyridine-1(2H)-carboxylate, a key heterocyclic intermediate in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is synthesized from established spectroscopic principles and data from closely related analogs, providing a robust framework for the identification and characterization of this compound.

Introduction: The Significance of this compound

This compound, also known as N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine, is a valuable building block in organic synthesis.[1][2] Its structure, featuring a dihydropyridine ring protected with a benzyloxycarbonyl (Cbz) group, makes it a versatile precursor for the synthesis of more complex nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.[3] Accurate and unambiguous structural confirmation is paramount in any synthetic workflow, and spectroscopic techniques are the cornerstone of this process. This guide delves into the core spectroscopic methods used to characterize this molecule, providing both theoretical underpinnings and practical interpretation of the expected data.

Below is the chemical structure of this compound with atom numbering for NMR assignments.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecular framework can be constructed.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ¹³C.

Caption: Workflow for NMR Spectroscopic Analysis.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.30 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 6.85 | m | 1H | Vinylic proton (H-5) |

| 5.15 | s | 2H | Benzylic protons (-CH₂-Ph) |

| 4.80 | m | 1H | Vinylic proton (H-4) |

| 4.05 | t | 2H | Allylic protons (H-2) |

| 2.20 | m | 2H | Aliphatic protons (H-3) |

Interpretation:

-

The multiplet in the aromatic region (7.30-7.40 ppm) is characteristic of the monosubstituted benzene ring of the benzyl group.

-

The singlet at approximately 5.15 ppm corresponds to the two benzylic protons, which are chemically equivalent and do not show coupling to other protons.

-

The signals for the vinylic protons of the dihydropyridine ring are expected to appear in the downfield region due to the influence of the double bond and the nitrogen atom.

-

The allylic protons at the C-2 position are expected to be a triplet due to coupling with the adjacent methylene group at C-3.

-

The aliphatic protons at the C-3 position will appear as a multiplet due to coupling with the protons at C-2 and the vinylic proton at C-4.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 154.5 | Carbonyl carbon (C=O) |

| 136.5 | Quaternary aromatic carbon (C-ipso) |

| 128.5 | Aromatic carbons (C-ortho, C-meta) |

| 128.0 | Aromatic carbon (C-para) |

| 125.0 | Vinylic carbon (C-5) |

| 105.0 | Vinylic carbon (C-4) |

| 67.0 | Benzylic carbon (-CH₂-Ph) |

| 43.0 | Allylic carbon (C-2) |

| 22.0 | Aliphatic carbon (C-3) |

Interpretation:

-

The carbonyl carbon of the carbamate group is expected to be the most downfield signal.

-

The aromatic carbons of the benzyl group will appear in their characteristic region (125-140 ppm).

-

The vinylic carbons of the dihydropyridine ring will be in the olefinic region, with their specific shifts influenced by the nitrogen atom.

-

The benzylic and aliphatic carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: IR Spectrum Acquisition

Methodology:

-

Sample Preparation: The spectrum can be acquired using a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄) in an IR-transparent cell. For solid samples, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The final spectrum is presented as a plot of transmittance versus wavenumber (cm⁻¹).

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3030 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1700-1680 | Strong | C=O stretch (carbamate) |

| 1650-1600 | Medium | C=C stretch (alkene and aromatic) |

| 1420-1380 | Medium | C-N stretch |

| 1250-1200 | Strong | C-O stretch (ester) |

| 750-700 and 690-650 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Interpretation:

-

The strong absorption band in the region of 1700-1680 cm⁻¹ is a clear indicator of the carbonyl group of the carbamate.

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the benzyl and tetrahydropyridine moieties.

-

The C=C stretching vibrations from the dihydropyridine ring and the aromatic ring are expected in the 1650-1600 cm⁻¹ region.

-

The strong bands in the fingerprint region corresponding to C-N and C-O stretching further support the proposed structure. The out-of-plane bending bands for the aromatic C-H are characteristic of a monosubstituted benzene ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.

Experimental Protocol: Mass Spectrum Acquisition

Methodology:

-

Ionization Method: Electron Impact (EI) or a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used. EI is likely to cause more fragmentation.

-

Instrumentation: The sample is introduced into a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition: The instrument separates the ions based on their mass-to-charge ratio (m/z) and generates a mass spectrum, which is a plot of relative abundance versus m/z.

Mass Spectral Data (Predicted)

-

Molecular Ion (M⁺): The molecular weight of this compound is 217.27 g/mol .[1][4] Therefore, the molecular ion peak is expected at m/z = 217.

-

Key Fragmentation Pathways:

Caption: Predicted key fragmentation pathways in the mass spectrum.

Interpretation:

-

m/z = 91: A very common and often base peak in the mass spectra of compounds containing a benzyl group is the tropylium ion (C₇H₇⁺). This is formed by the cleavage of the benzylic C-O bond followed by rearrangement.

-

m/z = 126: Loss of the benzyl radical (•C₇H₇) from the molecular ion would result in a fragment at m/z = 126.

-

m/z = 173: Decarboxylation (loss of CO₂) from the molecular ion would lead to a fragment at m/z = 173.

-

m/z = 110: Cleavage of the O-CH₂ bond would result in a fragment corresponding to the protonated dihydropyridine ring.

Conclusion: A Unified Spectroscopic Picture

The collective analysis of NMR, IR, and MS data provides a comprehensive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon and proton framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides insights into the molecule's stability and fragmentation patterns. This guide serves as a valuable resource for scientists working with this important synthetic intermediate, enabling its confident identification and use in further chemical transformations.

References

- Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022).

- PubChem. This compound.

- ChemicalBook. N-(BENZYLOXYCARBONYL)-1,2,3,4-TETRAHYDROPYRIDINE.

- Sigma-Aldrich. 1-Z-3,4-dihydro-2H-pyridine.

- Pharmaffiliates. N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine.

- The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- ResearchGate. 1 H (A) and 13 C (B) NMR spectra of...

- CymitQuimica. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)

- Sigma-Aldrich. CAS 68471-58-9.

- PubChem. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)

- The Royal Society of Chemistry. Table of Contents.

- ChemScene. 68471-58-9 | Benzyl 3,4-dihydropyridine-1(2H)

- Beilstein Journals. Photoinduced 1,2,3,4-tetrahydropyridine ring conversions.

- MDPI.

- PubChemLite. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2h)

- Chongqing Chemdad Co., Ltd. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)

- ChemicalBook. 21701-61-1;;;; CAS.

- ResearchGate. Numbering of atoms used to describe 1 H and 13 C NMR spectra of compounds 3b-d and 3g.

- International Journal of Research Culture Society.

- The Royal Society of Chemistry.

- Chem 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- PubMed. Synthesis of 1,2,3,4-tetrazino[5,6-f]benzo-1,2,3,4-tetrazine 1,3,7,9-tetra-N-oxides.

- ChemicalBook. 1,2,3,4-Tetrahydrocarbazole(942-01-8) IR Spectrum.

Sources

A Technical Guide to Benzyl 3,4-dihydropyridine-1(2H)-carboxylate (CAS 68471-58-9): A Versatile Intermediate in Medicinal Chemistry

Abstract: This technical guide provides an in-depth analysis of Benzyl 3,4-dihydropyridine-1(2H)-carboxylate, CAS number 68471-58-9. It details the compound's core physicochemical properties, its strategic role as a protected heterocyclic building block, and its application in the synthesis of complex molecular architectures for drug discovery. By examining the chemical reactivity of its enamine-like core and the function of the benzyloxycarbonyl (Cbz) protecting group, this guide offers field-proven insights for researchers, scientists, and drug development professionals. A detailed synthetic workflow, based on the elaboration of a closely related scaffold into potent σ1 receptor ligands, is presented as a practical case study, complete with an experimental protocol and process visualization.

Core Properties and Identification

This compound is a synthetic organic compound primarily utilized as an intermediate in chemical manufacturing and research.[1] Its structure features a tetrahydropyridine ring system where the nitrogen atom is protected by a benzyloxycarbonyl (Cbz or Z) group. This protecting group is crucial for its utility, preventing the secondary amine from undergoing unwanted reactions while allowing for selective modifications elsewhere on the molecule.

Table 1: Physicochemical Properties of CAS 68471-58-9

| Property | Value | Source(s) |

| CAS Number | 68471-58-9 | [2] |

| IUPAC Name | Benzyl 3,4-dihydro-2H-pyridine-1-carboxylate | [2] |

| Synonyms | N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine, 3,4-Dihydro-1(2H)-pyridinecarboxylic Acid Phenylmethyl Ester | [1] |

| Molecular Formula | C₁₃H₁₅NO₂ | [2] |

| Molecular Weight | 217.26 g/mol | [2] |

| Appearance | Yellow Oil / Colourless to Yellow Liquid | [3] |

| Boiling Point | 347.7 ± 35.0 °C (Predicted) | [3] |

| Density | 1.123 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.552 | [3] |

| Flash Point | >110 °C | [3] |

The Strategic Role in Complex Synthesis

The tetrahydropyridine scaffold is a foundational element in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system.[4] Piperidines, the saturated analogues, are ubiquitous in pharmaceuticals, and the controlled synthesis of highly substituted piperidine derivatives is a primary objective in drug development.[2]

The Benzyloxycarbonyl (Cbz) Protecting Group: An Essential Tool

The choice of the Cbz group for nitrogen protection is a classic and strategic decision in organic synthesis.

-

Causality: The Cbz group is stable to a wide range of reaction conditions, including those used for catalytic hydrogenation of other functional groups, mild oxidations, and many nucleophilic additions. This stability allows for multi-step synthetic sequences to be performed on the heterocyclic ring without disturbing the nitrogen.

-

Deprotection: Its primary advantage is the ease and cleanliness of its removal. The Cbz group can be cleaved under mild conditions via catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst), which yields the free amine, toluene, and carbon dioxide as byproducts, simplifying purification.

Reactivity of the Tetrahydropyridine Core

The double bond within the 3,4-dihydropyridine ring renders the molecule a cyclic enamine. This functionality imparts specific reactivity that chemists can exploit to introduce substituents and build molecular complexity. The nitrogen's lone pair of electrons delocalizes into the double bond, making the C5 carbon (β-carbon) nucleophilic. This allows the compound to participate in reactions such as Michael additions and alkylations, serving as a robust method for forming new carbon-carbon bonds.

Figure 1: General reactivity of the N-Cbz-tetrahydropyridine core.

Application Case Study: Synthesis of σ1 Receptor Ligands

While direct literature citing the use of CAS 68471-58-9 is sparse, a prime example of its utility can be drawn from the synthesis of σ1 receptor ligands with antiproliferative properties, which employs the closely related analogue, Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate . This synthetic pathway provides an authoritative illustration of how the core scaffold is strategically elaborated into potent, biologically active molecules.

The σ1 receptor is a therapeutic target for various neurological disorders and cancers. The synthesis described by Schepmann et al. utilizes the dihydropyridinone core as a key intermediate for building a 4-(2-aminoethyl)piperidine scaffold.[3]

Synthetic Workflow Overview

The key steps involve a conjugate addition of a phenyl group to the α,β-unsaturated system, followed by chain extension and functional group manipulations to install the desired aminoethyl side chain.[3] This workflow demonstrates the planned, step-wise construction of a complex drug-like molecule starting from a simple heterocyclic building block.

Figure 2: Synthetic workflow for σ1 receptor ligands.

Experimental Protocol: Conjugate Addition (Adapted)

The following protocol is adapted from the synthesis of the 4-phenyl-4-oxopiperidine intermediate, a key step in the σ1 receptor ligand synthesis.[3] This procedure illustrates a fundamental transformation applicable to the α,β-unsaturated system of tetrahydropyridine derivatives.

Objective: To perform a conjugate addition of a phenyl group to the Cbz-protected dihydropyridinone ring.

Materials:

-

Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (starting material)

-

Phenylboronic acid

-

Rhodium catalyst (e.g., [Rh(cod)(OH)]₂)

-

Dioxane (solvent)

-

Water

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (1.0 eq).

-

Reagent Addition: Add phenylboronic acid (approx. 1.5 eq) and the rhodium catalyst (approx. 1-2 mol%).

-

Solvent Addition: Add a 10:1 mixture of dioxane and water to the flask. The causality for using a mixed solvent system is to ensure the solubility of both the organic starting material and the inorganic boronic acid species.

-

Reaction Execution: Stir the mixture vigorously at an elevated temperature (e.g., 80-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. The organic layer contains the desired product.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-phenyl-4-oxopiperidine intermediate.

Self-Validation Note: The success of the reaction is confirmed by comparing the TLC retention factor (Rf) of the product spot to the starting material and by spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the purified product to confirm the addition of the phenyl group and the saturation of the double bond.

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting.

-

Hazard Classification: The compound is classified under GHS06 as acutely toxic if swallowed (Hazard Statement H301).[1][2]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[1] All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, well-ventilated area, locked up.[1] Recommended storage is at 2-8°C.[1]

Conclusion

This compound (CAS 68471-58-9) is a valuable and strategically designed synthetic intermediate. Its utility stems from the combination of a reactive, enamine-like core and a stable, yet readily cleavable, N-protecting group. As demonstrated through the synthesis of complex piperidine derivatives for σ1 receptor modulation, this scaffold provides a reliable entry point for building diverse and potent molecules. For drug development professionals and medicinal chemists, understanding the properties and reactivity of this building block is key to unlocking novel synthetic pathways toward next-generation therapeutics.

References

-

Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(5), 1600375. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15637681, this compound. Retrieved January 12, 2026. Available at: [Link]

-

Zhang, Y., et al. (2017). The Discovery of Tetrahydropyridine Analogs as hNav1.7 Selective Inhibitors for Analgesia. Bioorganic & Medicinal Chemistry Letters, 27(10), 2210-2215. Available at: [Link]

-

Vitaku, E., et al. (2014). Piperidine-containing pharmaceuticals: a significant framework in medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 10257-10274. Available at: [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. This compound | C13H15NO2 | CID 15637681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6376681B1 - Synthesis of compounds useful in the manufacture of ketorolac - Google Patents [patents.google.com]

N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine structural analysis

An In-Depth Technical Guide to the Structural Analysis of N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine

Introduction: The Significance of a Privileged Scaffold

N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine, often abbreviated as Cbz-THP, is a pivotal heterocyclic compound. While it may not be a final drug product, it serves as a crucial building block and intermediate in the synthesis of a wide array of pharmacologically active molecules. The tetrahydropyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2] The benzyloxycarbonyl (Cbz or Z) group acts as a robust protecting group for the nitrogen atom, rendering the otherwise reactive enamine functionality stable for further chemical transformations.

The rigorous and unambiguous structural characterization of Cbz-THP is paramount. For researchers in synthetic chemistry and professionals in drug development, confirming the identity, purity, and conformational properties of this intermediate is a non-negotiable step to ensure the validity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth exploration of the essential analytical techniques required to build a complete and self-validating structural profile of N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine.

| Chemical & Physical Properties | |

| IUPAC Name | Phenylmethyl 3,4-dihydro-1(2H)-pyridinecarboxylate |

| Synonyms | N-Cbz-1,2,3,4-tetrahydropyridine, 3,4-Dihydro-1(2H)-pyridinecarboxylic Acid Phenylmethyl Ester |

| CAS Number | 68471-58-9[3][4] |

| Molecular Formula | C13H15NO2[3] |

| Molecular Weight | 217.26 g/mol [3] |

| Appearance | Colorless to light yellow liquid[3] |

| Boiling Point | 347.7 ± 35.0 °C (Predicted)[3] |

| Density | 1.123 g/mL at 25 °C[3] |

| Storage | 2-8°C[3] |

A Note on Isomerism

It is critical to distinguish the 1,2,3,4-tetrahydropyridine isomer from its 1,2,3,6-tetrahydropyridine counterpart (CAS 66207-23-6).[5] The position of the double bond (Δ¹) in the 1,2,3,4-isomer makes it an enamine, which dictates its unique reactivity and spectral characteristics compared to the isolated double bond in the 1,2,3,6-isomer (a homoallylic amine). This guide focuses exclusively on the Δ¹ isomer.

Core Structural Analysis Methodologies

A multi-technique approach is essential for a comprehensive structural validation. Each method provides a unique piece of the puzzle, and together they form a self-validating system where the results from one technique corroborate the findings of another.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure and connectivity of Cbz-THP. Both ¹H and ¹³C NMR are required for a complete assignment.

Expertise & Causality: The Cbz protecting group and the enamine system create a distinct electronic environment that strongly influences the chemical shifts of nearby protons and carbons. The electron-withdrawing nature of the carbamate carbonyl deshields the adjacent protons, shifting them downfield. The enamine double bond results in characteristic signals in the olefinic region.

Predicted ¹H and ¹³C NMR Spectral Data for Cbz-THP

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | Rationale |

| H-2 | ~3.8 - 4.0 | t | -N-CH₂- | Adjacent to nitrogen and deshielded by the carbamate. |

| H-3 | ~1.9 - 2.1 | m | -CH₂- | Aliphatic methylene, coupled to H-2 and H-4. |

| H-4 | ~2.2 - 2.4 | t | =C-CH₂- | Allylic protons, deshielded by the double bond. |

| H-5 | ~4.8 - 5.0 | t | =CH- | Vinylic proton adjacent to the deshielding double bond. |

| H-6 | ~6.7 - 6.9 | d | N-CH= | Vinylic proton adjacent to nitrogen, significantly deshielded. |

| Benzyl CH₂ | ~5.1 - 5.2 | s | -O-CH₂-Ph | Methylene protons of the benzyl group. |

| Aromatic | ~7.2 - 7.4 | m | Ar-H | Protons of the phenyl ring. |

| ¹³C NMR | Predicted δ (ppm) | Assignment | Rationale |

| C-2 | ~40 - 42 | -N-CH₂- | Aliphatic carbon attached to nitrogen. |

| C-3 | ~22 - 24 | -CH₂- | Aliphatic carbon. |

| C-4 | ~25 - 27 | =C-CH₂- | Allylic carbon. |

| C-5 | ~105 - 108 | =CH- | Vinylic carbon. |

| C-6 | ~128 - 132 | N-CH= | Vinylic carbon attached to nitrogen, deshielded. |

| Benzyl CH₂ | ~66 - 68 | -O-CH₂-Ph | Benzyl methylene carbon. |

| Aromatic | ~127 - 129, 136 | Ar-C | Phenyl ring carbons. |

| Carbonyl | ~154 - 156 | C=O | Carbamate carbonyl carbon. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the Cbz-THP sample. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[6] Standard acquisition parameters should be used.

-

Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Interpretation: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign all signals to the corresponding atoms in the structure.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

MS provides the exact molecular weight of the compound, offering definitive confirmation of the molecular formula. Furthermore, the fragmentation pattern serves as a structural fingerprint.

Expertise & Causality: Electrospray ionization (ESI) is a "soft" ionization technique ideal for this molecule, as it typically yields a strong signal for the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron impact (EI) is a "hard" technique that causes extensive fragmentation, which can be useful for detailed structural analysis. The most likely fragmentation points are the labile bonds, such as the benzylic C-O bond and bonds within the tetrahydropyridine ring.

Expected Fragmentation Pathway

Caption: Predicted ESI-MS/MS fragmentation of Cbz-THP.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of Cbz-THP (~10-100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

-

Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system, typically with a C18 column, to separate the analyte from any impurities before it enters the mass spectrometer.[7][8] A common mobile phase would be a gradient of water and acetonitrile with a small amount of formic acid to promote protonation.

-

Ionization: Utilize an ESI source in positive ion mode. The formic acid in the mobile phase will facilitate the formation of the [M+H]⁺ ion.

-

Mass Analysis:

-

Full Scan MS: Acquire a full scan spectrum to identify the [M+H]⁺ ion at m/z 218.27.

-

Tandem MS (MS/MS): Isolate the parent ion (m/z 218) and subject it to collision-induced dissociation (CID) to generate fragment ions. This confirms the structure by matching the observed fragments to the predicted pathway.[9]

-

Chromatographic Analysis: The Measure of Purity

Assessing the purity of a synthetic intermediate is critical. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Expertise & Causality: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the method of choice for a molecule with the polarity of Cbz-THP. A UV detector is highly effective due to the presence of the phenyl chromophore in the Cbz group. The retention time provides a reproducible identifier, while the peak area allows for quantification of purity.

Experimental Protocol: Reversed-Phase HPLC for Purity Assessment

-

System: An HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water (HPLC grade)

-

Solvent B: Acetonitrile (HPLC grade)

-

-

Gradient Elution: A typical gradient might run from 30% B to 95% B over 20 minutes. This ensures that any impurities with different polarities are well-separated from the main product peak.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs strongly, typically around 254 nm.

-

Sample Preparation: Prepare a solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject a standard volume (e.g., 10 µL) and record the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[10]

Advanced Three-Dimensional Analysis: X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including stereochemistry and molecular conformation, single-crystal X-ray diffraction is the ultimate technique. This is only possible if the compound, which is typically a liquid, can be converted into a suitable crystalline solid or a crystalline derivative.

Trustworthiness: X-ray crystallography provides direct evidence of atomic positions, bond lengths, bond angles, and torsional angles. For tetrahydropyridine rings, this can reveal the specific ring conformation, such as a "flatted boat" or "sofa" conformation, which can be crucial for understanding its reactivity and how it might interact with biological targets.[11] Hirshfeld surface analysis can then be computationally applied to the crystal structure data to visualize and quantify intermolecular interactions within the crystal lattice, such as hydrogen bonds and π-π stacking.[11][12][13]

Integrated Analysis: The Self-Validating Workflow

No single technique is sufficient. The power of this analytical approach lies in the integration of all data, creating a self-validating system that ensures the highest level of confidence in the final structural assignment.

Caption: Integrated workflow for structural validation.

This workflow demonstrates how synthesis is followed by a battery of orthogonal analytical tests. The NMR confirms the chemical structure, the MS confirms the molecular formula, and the HPLC confirms the purity. When all three sets of data are consistent, the structure is considered validated.

Conclusion

The structural analysis of N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine is a multi-faceted process that relies on the synergistic application of modern analytical techniques. For the intended audience of researchers and drug development professionals, adherence to this rigorous, integrated workflow is not merely an academic exercise; it is a fundamental requirement for ensuring data integrity, reproducibility in synthesis, and the ultimate safety and efficacy of the molecules derived from this valuable intermediate. By understanding the causality behind each experimental choice—from solvent selection in NMR to the ionization method in MS—the scientist can confidently attest to the true identity and quality of the material in hand.

References

-

N-(Benzyloxycarbonyl)-1,2,3,4-tetrahydropyridine | Chemical Name - Pharmaffiliates. Available from: [Link]

-

Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - NIH. Available from: [Link]

-

Photoinduced 1,2,3,4-tetrahydropyridine ring conversions - Beilstein Journals. Available from: [Link]

-

Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B - PubMed Central. Available from: [Link]

-

The Novel Emerging Approaches for the Synthesis of Tetrahydropyridine Motifs: An Overview - E-RESEARCHCO. Available from: [Link]

-

1,2,3,4-Tetrahydropyridine synthesis - Organic Chemistry Portal. Available from: [Link]

-

Tetrahydropyridine - Wikipedia. Available from: [Link]

-

Tetrahydropyridines: a recent update for their multicomponent synthesis - PubMed Central. Available from: [Link]

-

N-Benzyloxycarbonyl-beta-alanine | C11H13NO4 | CID 75313 - PubChem - NIH. Available from: [Link]

-

N-Benzyloxycarbonyl-1,2,3,6-tetrahydropyridine - ChemBK. Available from: [Link]

-

Synthesis of Tetrahydropyridine Derivatives through a Modular - PDF Free Download. Available from: [Link]

-

ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN - HETEROCYCLES. Available from: [Link]

-

Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices - Semantic Scholar. Available from: [Link]

-

Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PubMed Central. Available from: [Link]

-

Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives - international journal of research culture society. Available from: [Link]

-

¹H-nuclear magnetic resonance (NMR) spectrum of 1,2,3,4-tetrahydropyrimidine derivative 4. - ResearchGate. Available from: [Link]

-

CH2SWK 44-6416 Mass Spectroscopy 2015Feb5. Available from: [Link]

-

EPA/NIH Mass Spectral Data Base - GovInfo. Available from: [Link]

-

Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, 'Novichok (A234)', in Aqueous Solution by Liquid Chromatography–Tandem Mass Spectrometry - MDPI. Available from: [Link]

-

Determination of inorganic acids by ion chromatography with n-tetradecylphosphocholine (zwitterionic surfactant) as the stationary phase and pure water as the mobile phase - PubMed. Available from: [Link]

-

(PDF) Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations - ResearchGate. Available from: [Link]

-

Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations - MDPI. Available from: [Link]

-

(PDF) Structural analysis and DFT calculations of ( Z )-4-methyl- N -(2-((2-oxonaphthalen-1(2 H )-ylidene)-methylamino)ethyl)benzenesulfonaide - ResearchGate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tetrahydropyridine - Wikipedia [en.wikipedia.org]

- 3. N-(BENZYLOXYCARBONYL)-1,2,3,4-TETRAHYDROPYRIDINE | 68471-58-9 [m.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chembk.com [chembk.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. memphis.edu [memphis.edu]

- 10. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

The Hantzsch Synthesis and the Dawn of a New Therapeutic Class: A Technical Guide to the Discovery and History of Dihydropyridine Derivatives

Abstract

This in-depth technical guide charts the remarkable journey of dihydropyridine (DHP) derivatives, from their initial synthesis in the late 19th century to their establishment as a cornerstone in the management of cardiovascular diseases. We will explore the foundational Hantzsch synthesis, its mechanistic intricacies, and the evolution of this versatile scaffold into a multi-generational class of potent calcium channel blockers. This guide is intended for researchers, scientists, and drug development professionals, providing not only a historical perspective but also practical, field-proven insights into the synthesis, mechanism of action, and structure-activity relationships that have driven the development of these blockbuster drugs.

The Genesis: Arthur Hantzsch and the Elegant One-Pot Synthesis

The story of dihydropyridines begins in 1881 with the German chemist Arthur Rudolf Hantzsch.[1] His pioneering work led to a multi-component reaction that efficiently constructed the 1,4-dihydropyridine ring system.[1][2] This reaction, now famously known as the Hantzsch dihydropyridine synthesis, involves the one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[3][4] The initial products, often referred to as "Hantzsch esters," were 1,4-dihydropyridine dicarboxylates.[1]

The elegance of the Hantzsch synthesis lies in its simplicity and versatility, allowing for the creation of a wide array of substituted dihydropyridines.[5] For nearly a century, these compounds remained largely of academic interest. However, the inherent reactivity of the dihydropyridine ring and its structural similarity to the coenzyme NADH sparked further investigations, eventually leading to a therapeutic revolution.[5]

Unraveling the Mechanism of the Hantzsch Synthesis

The seemingly straightforward Hantzsch synthesis proceeds through a series of key intermediates. While several pathways have been proposed, extensive mechanistic studies, including 13C and 15N NMR, have elucidated a probable route involving a Knoevenagel condensation product and an enamine.[1][6]

The reaction can be dissected into the following critical steps:

-

Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[6]

-

Enamine Formation: The second equivalent of the β-ketoester condenses with ammonia to generate a β-enamino ester.[6]

-

Michael Addition and Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine core.[6]

Diagram: The Hantzsch Dihydropyridine Synthesis Workflow

Caption: A flowchart illustrating the key steps and intermediates in the Hantzsch dihydropyridine synthesis.

From Laboratory Curiosity to Lifesaving Medication: The Pharmacological Breakthrough

The therapeutic potential of dihydropyridines was serendipitously discovered in the mid-1960s during screening programs for coronary vasodilators.[7] Researchers at Bayer in Germany synthesized a dihydropyridine derivative, initially designated BAY a1040, which would later be known as nifedipine .[7] Nifedipine was synthesized in 1966 and demonstrated potent vasodilatory effects.[7] This discovery marked a paradigm shift, as it was soon understood that nifedipine's mechanism of action was entirely novel: the blockade of calcium ion influx into vascular smooth muscle cells.

This led to the classification of nifedipine as the first calcium channel blocker of the dihydropyridine class. The drug was approved for use in the United States in 1981 and quickly became a frontline treatment for hypertension and angina.

The L-Type Calcium Channel: The Molecular Target

Dihydropyridines exert their therapeutic effects by binding to and blocking L-type voltage-gated calcium channels . These channels are crucial for regulating calcium influx into muscle cells, which in turn triggers muscle contraction. By blocking these channels in the smooth muscle of blood vessels, dihydropyridines cause vasodilation, leading to a decrease in blood pressure.

The dihydropyridine binding site on the L-type calcium channel is located near the extracellular surface of the cell membrane. This allows for effective blockade by drugs circulating in the bloodstream.

Diagram: Mechanism of Action of Dihydropyridine Derivatives

Caption: The signaling pathway illustrating how dihydropyridine derivatives block L-type calcium channels to induce vasodilation and lower blood pressure.

The Evolution of Dihydropyridines: A Generational Leap in Drug Design

The initial success of nifedipine spurred further research to develop new dihydropyridine derivatives with improved pharmacokinetic profiles and fewer side effects. This led to the emergence of distinct "generations" of these drugs, each with specific advantages.

| Generation | Representative Drugs | Key Characteristics |

| First | Nifedipine, Nicardipine | Rapid onset of action, short half-life, potential for reflex tachycardia.[2][7] |

| Second | Felodipine, Isradipine | Slower onset and longer duration of action, often in slow-release formulations, reducing side effects.[7] |

| Third | Amlodipine | Long half-life allowing for once-daily dosing, high vascular selectivity, and good tolerability.[7] |

| Fourth | Lercanidipine, Lacidipine | Highly lipophilic, leading to a slow onset and long duration of action with minimal reflex tachycardia.[2][7] |

Structure-Activity Relationships (SAR): The Key to Optimization

The rational design of newer generation dihydropyridines has been heavily reliant on understanding their structure-activity relationships. Key structural features that influence the activity of these compounds include:

-

The 1,4-Dihydropyridine Ring: This core structure is essential for activity.

-

Substituents at the 2 and 6 Positions: Typically, small alkyl groups like methyl are optimal for maintaining the boat-like conformation of the dihydropyridine ring, which is crucial for receptor binding.

-

Ester Groups at the 3 and 5 Positions: These groups are critical for activity. The nature of the ester can influence the drug's pharmacokinetic properties.

-

The Aryl Group at the 4 Position: A substituted phenyl ring at this position is a hallmark of most clinically used dihydropyridines. The type and position of the substituent on this ring can significantly impact potency and selectivity. For instance, an ortho or meta substituent is generally preferred over a para substituent.

Experimental Protocols: From the Bench to a Potential Therapeutic

To provide a practical understanding of the synthesis of these important compounds, this section details both a classical and a modern, microwave-assisted protocol for the Hantzsch synthesis.

Classical Hantzsch Synthesis of a Nifedipine Analog

This protocol describes a typical laboratory-scale synthesis using conventional heating.

Reactants:

-

2-Nitrobenzaldehyde

-

Ethyl acetoacetate (2 equivalents)

-

Ammonium hydroxide (25% aqueous solution)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrobenzaldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.

-

Add ammonium hydroxide solution (excess) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 1,4-dihydropyridine derivative.

-

Characterize the final product using analytical techniques such as NMR, IR, and mass spectrometry.

Microwave-Assisted Hantzsch Synthesis: A Greener and Faster Approach

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate the Hantzsch reaction, often leading to higher yields and shorter reaction times.[8]

Reactants:

-

Aldehyde (e.g., benzaldehyde)

-

Ethyl acetoacetate (2 equivalents)

-

Ammonium formate (as a solid ammonia source)

Procedure:

-

In a microwave-safe reaction vessel, combine the aldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium formate (1.5 equivalents).

-

The reaction can often be performed under solvent-free conditions.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-140°C) for a short duration (typically 5-15 minutes).

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

Add a suitable solvent (e.g., ethyl acetate) to dissolve the product and filter to remove any insoluble material.

-

Remove the solvent under reduced pressure and purify the crude product, if necessary, by column chromatography or recrystallization.

-

Characterize the purified product using standard analytical methods.

Yield Comparison:

| Synthesis Method | Typical Reaction Time | Typical Yield |

| Classical Heating | 4-12 hours | 40-70% |

| Microwave-Assisted | 5-20 minutes | 70-95%[9] |